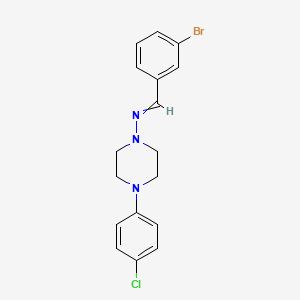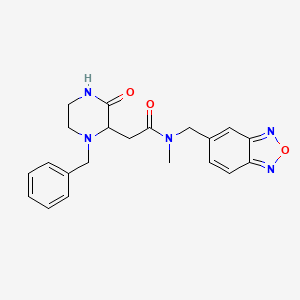![molecular formula C25H32N2O3 B6134803 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6134803.png)
7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane, also known as Dimebon, is a chemical compound that has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Dimebon has been shown to have neuroprotective and cognitive-enhancing effects in preclinical studies, and has been the subject of several clinical trials.
Mecanismo De Acción
The exact mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to involve several different pathways. 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease, and to enhance the activity of mitochondria, which are responsible for producing energy in cells. 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane has also been shown to modulate several different neurotransmitter systems, including the cholinergic, serotonergic, and dopaminergic systems.
Biochemical and Physiological Effects:
7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane has been shown to have several biochemical and physiological effects in animal models. These include reducing oxidative stress, enhancing mitochondrial function, and modulating several different neurotransmitter systems. 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane in lab experiments is that it has been extensively studied in preclinical models, and has shown promising results in several different disease models. However, one limitation is that the exact mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Direcciones Futuras
There are several future directions for research on 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane. One area of focus is on understanding the mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane, and how it modulates different neurotransmitter systems. Another area of focus is on developing more specific and potent analogs of 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane that can be used to treat neurodegenerative diseases. Additionally, there is interest in exploring the potential applications of 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane in other areas, such as cancer treatment and cardiovascular disease.
Métodos De Síntesis
The synthesis of 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane involves several steps, including the reaction of 2,3-dimethoxybenzaldehyde with 1-phenyl-2-bromoethane to form 7-(2,3-dimethoxybenzyl)-2-phenylethylamine. This compound is then reacted with acetyl chloride to form 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)ethylamine, which is cyclized with paraformaldehyde to form 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane.
Aplicaciones Científicas De Investigación
7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. Preclinical studies have shown that 7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane has neuroprotective effects, and can improve cognitive function and memory in animal models of these diseases.
Propiedades
IUPAC Name |
1-[9-[(2,3-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-29-22-11-6-10-21(24(22)30-2)17-26-14-7-12-25(18-26)13-15-27(19-25)23(28)16-20-8-4-3-5-9-20/h3-6,8-11H,7,12-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGFYAVIOQSWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC3(C2)CCN(C3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-Dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B6134723.png)

![7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6134732.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6134739.png)
![2-{4-[4-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6134745.png)
![3-{[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6134753.png)
![2-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B6134754.png)
![1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6134758.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6134761.png)
![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6134764.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134768.png)
![1-isopropyl-5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134769.png)

